molecular formula C11H12O B14753956 4-Phenylpent-3-en-2-one

4-Phenylpent-3-en-2-one

Katalognummer: B14753956
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: XURWDTLVUCJELJ-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylpent-3-en-2-one is an organic compound with the molecular formula C₁₁H₁₂O It is a β,γ-unsaturated ketone, characterized by the presence of a phenyl group attached to the third carbon of a pentenone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenylpent-3-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Mix acetophenone and crotonaldehyde in the presence of a base such as sodium hydroxide.
  • Heat the mixture to promote the condensation reaction, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of benzoic acid or other carboxylic acids.

    Reduction: Formation of 4-phenylpent-3-en-2-ol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Phenylpent-3-en-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Phenylpent-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4-Phenylbut-3-en-2-one: Similar structure but with a shorter carbon chain.

    3-Phenylprop-2-en-1-one: Another related compound with a different position of the phenyl group.

Uniqueness: 4-Phenylpent-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its longer carbon chain compared to similar compounds allows for different interactions and uses in synthesis and research.

Eigenschaften

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

(E)-4-phenylpent-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+

InChI-Schlüssel

XURWDTLVUCJELJ-CMDGGOBGSA-N

Isomerische SMILES

C/C(=C\C(=O)C)/C1=CC=CC=C1

Kanonische SMILES

CC(=CC(=O)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.